

5-Bromo-4-Chromanone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **5-Bromo-4-Chromanone**

Cat. No.: **B598214**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-4-Chromanone**, a heterocyclic compound belonging to the chromanone class of molecules. While specific research on the 5-bromo isomer is limited, this document extrapolates from the well-studied chromanone scaffold, which is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds.^{[1][2][3]} This guide covers its chemical properties, potential synthesis, and the broader biological context of chromanones in drug discovery.

Core Compound Data

The fundamental chemical identifiers for **5-Bromo-4-Chromanone** are summarized below. This data is essential for compound registration, sourcing, and characterization.

Property	Value
CAS Number	1199782-67-6
Molecular Formula	C ₉ H ₇ BrO ₂
Molecular Weight	227.06 g/mol
IUPAC Name	5-bromo-2,3-dihydrochromen-4-one
Synonyms	5-Bromochroman-4-one

Introduction to the Chromanone Scaffold

Chromanones (2,3-dihydro-4H-chromen-4-ones) and their derivatives are a significant class of oxygen-containing heterocyclic compounds widely found in natural products like flavonoids and homoisoflavonoids.^[4] The chromanone framework is a key building block for designing and synthesizing novel therapeutic agents.^[4] These compounds exhibit a remarkable range of biological activities, including anticancer, antimicrobial, anti-inflammatory, antioxidant, and antiviral properties.^{[1][4]} Their versatility makes them attractive scaffolds for drug development programs.

Synthetic Protocols

While a specific, optimized synthesis for **5-Bromo-4-Chromanone** is not extensively documented in publicly available literature, its synthesis can be approached through established methods for creating substituted 4-chromanones. A common and efficient method involves a one-pot, base-mediated reaction between a substituted 2'-hydroxyacetophenone and an appropriate aldehyde, often facilitated by microwave irradiation.^{[5][6]}

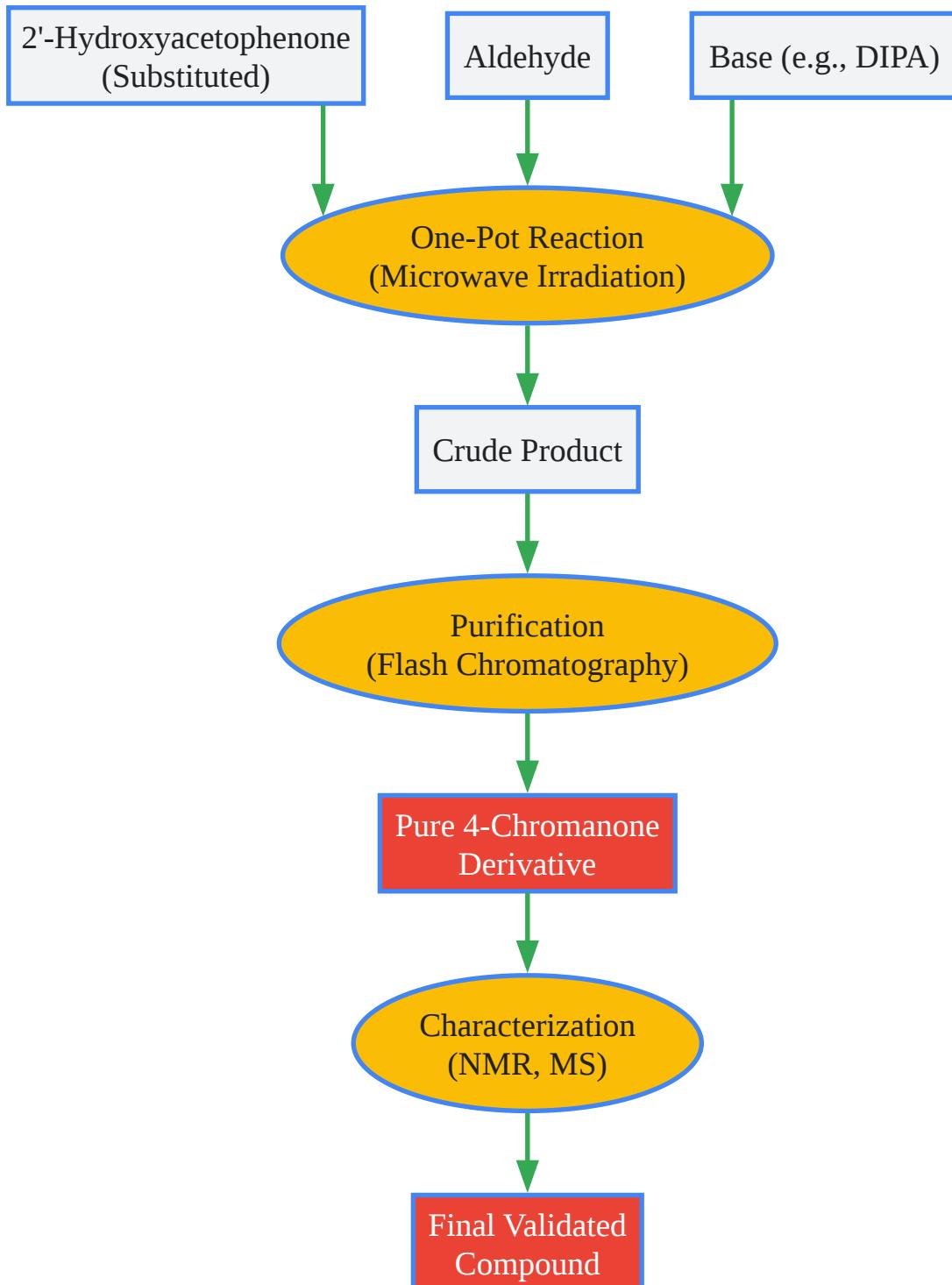
General Experimental Protocol: Synthesis of Substituted 4-Chromanones

This protocol describes a general method for synthesizing the chromanone core, which can be adapted for **5-Bromo-4-Chromanone** by using 2'-hydroxy-5'-bromoacetophenone as a starting material.

Materials:

- Substituted 2'-hydroxyacetophenone (e.g., 2'-hydroxy-5'-bromoacetophenone)
- Appropriate aldehyde (e.g., formaldehyde or its equivalent)
- Base (e.g., Diisopropylamine - DIPA, Pyrrolidine)
- Solvent (e.g., Ethanol, Methanol)
- Microwave reactor

- Standard purification supplies (silica gel, solvents for chromatography)


Procedure:

- In a microwave-safe vial, combine the 2'-hydroxyacetophenone (1.0 mmol), the aldehyde (1.1 mmol), and the base (1.1 mmol) in the chosen solvent (3-5 mL).[\[6\]](#)
- Seal the vial and place it in the microwave reactor.
- Irradiate the reaction mixture at a temperature between 160-170 °C for approximately 1 hour.[\[6\]](#)
- After the reaction is complete, allow the mixture to cool to room temperature.
- Concentrate the mixture under reduced pressure to remove the solvent.
- Purify the resulting crude product by flash column chromatography on silica gel, using an appropriate solvent gradient (e.g., ethyl acetate in hexane) to yield the pure 4-chromanone derivative.[\[6\]](#)
- Characterize the final product using analytical techniques such as NMR (^1H , ^{13}C) and mass spectrometry to confirm its structure and purity.

General Synthesis Workflow

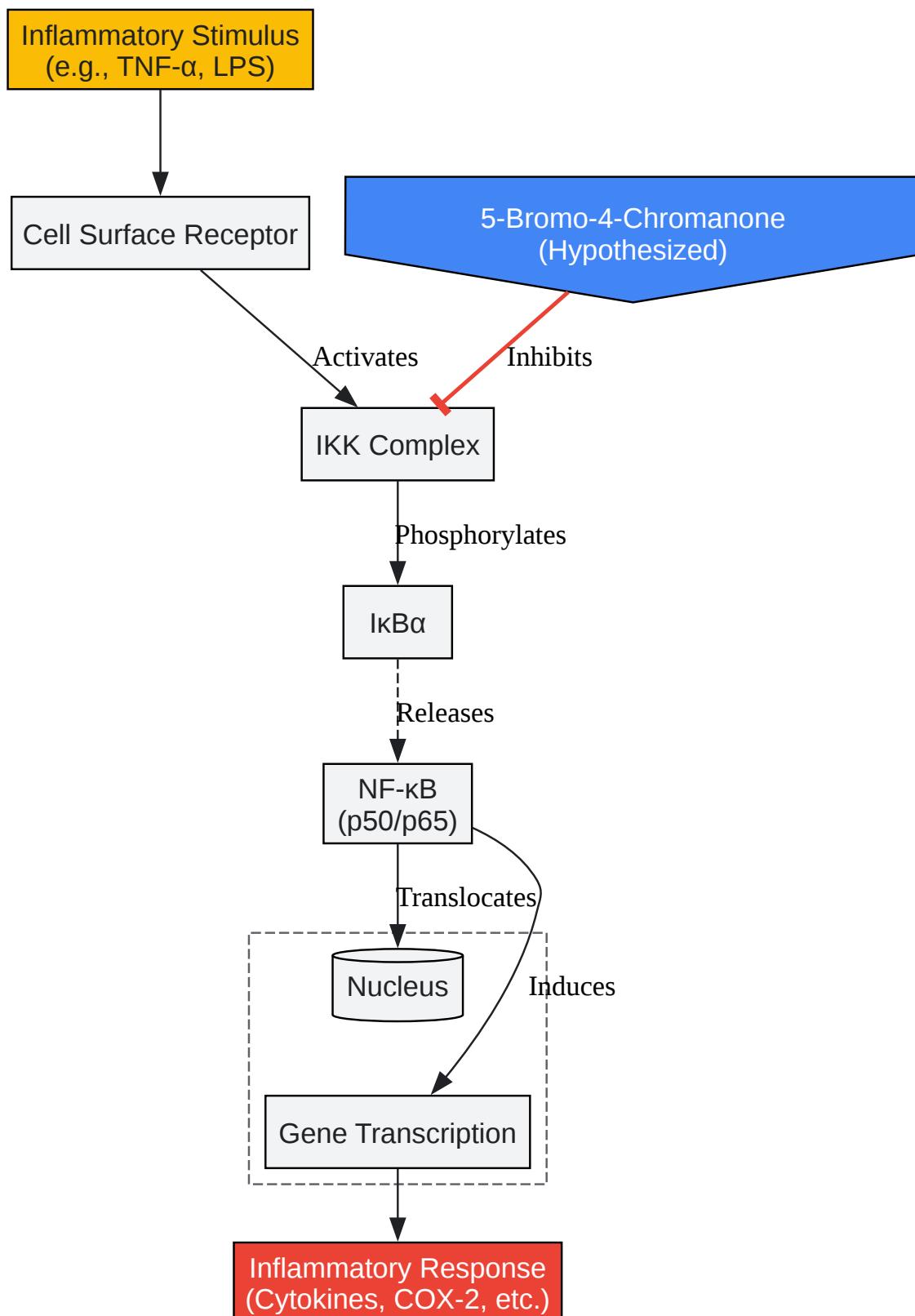
The logical flow for the synthesis of a chromanone derivative is depicted below.

Starting Materials

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of 4-chromanone derivatives.

Biological Activity and Potential Applications


The biological activities of the chromanone scaffold are largely determined by the substitution pattern on the bicyclic ring system.^[5] Bromine substitution, as in **5-Bromo-4-Chromanone**, is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles.

Derivatives of chromanone have been investigated for a variety of therapeutic applications:

- Anticancer Activity: Many chromanone derivatives have shown potent antiproliferative effects against various cancer cell lines.^{[4][7]}
- Antimicrobial and Antifungal Activity: The chromanone core is found in compounds with significant activity against bacteria and fungi, including resistant strains.^{[8][9]}
- Enzyme Inhibition: Substituted chromanones have been developed as selective inhibitors for enzymes such as Sirtuin 2 (SIRT2), which is implicated in neurodegenerative diseases.^[5]
- Quorum Sensing Inhibition: Certain chromanone derivatives have been identified as potent inhibitors of quorum sensing in bacteria, a mechanism that controls virulence.^[8]

Hypothetical Signaling Pathway Modulation

Given the known anti-inflammatory and anticancer activities of many chromanone derivatives, a compound like **5-Bromo-4-Chromanone** could potentially modulate key signaling pathways involved in these processes, such as the NF-κB pathway, which is a central regulator of inflammation and cell survival.

[Click to download full resolution via product page](#)

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Protocols for Biological Evaluation

To assess the therapeutic potential of **5-Bromo-4-Chromanone**, a standard battery of in vitro assays would be employed. A primary screen would typically involve evaluating its cytotoxicity against relevant cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[\[6\]](#)

Materials:

- Human cancer cell line (e.g., MCF-7 for breast cancer)
- Normal cell line (e.g., HMEC-1) for selectivity assessment[\[7\]](#)
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- **5-Bromo-4-Chromanone** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO or acidified isopropanol)
- Microplate reader

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[\[6\]](#)
- Compound Treatment: Prepare serial dilutions of **5-Bromo-4-Chromanone** in culture medium. Treat the cells with various concentrations (e.g., 0.1, 1, 10, 50, 100 μ M) and include a vehicle control (DMSO).[\[6\]](#)

- Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
- Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC_{50} value (the concentration of the compound that inhibits cell growth by 50%).

This guide serves as a foundational resource for researchers interested in **5-Bromo-4-Chromanone**. While direct data on this specific molecule is sparse, the rich pharmacology of the broader chromanone class provides a strong rationale for its investigation as a potential therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]
2. ijrpc.com [ijrpc.com]
3. pubs.acs.org [pubs.acs.org]
4. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
5. pubs.acs.org [pubs.acs.org]
6. benchchem.com [benchchem.com]

- 7. Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [5-Bromo-4-Chromanone: A Technical Guide for Researchers]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b598214#5-bromo-4-chromanone-cas-number-and-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com